molecular formula C13H15ClN4O2S2 B14705955 (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate CAS No. 24240-36-6

(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate

Cat. No.: B14705955
CAS No.: 24240-36-6
M. Wt: 358.9 g/mol
InChI Key: UQOSBCRRFFGNTN-UHFFFAOYSA-N
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Description

(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate typically involves multiple steps. One common method includes the 1,3-dipolar cycloaddition reaction on dipolarophile compounds. This method allows for the efficient formation of the indazole ring system. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(II) acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme trypanothione reductase in Leishmania parasites, leading to the disruption of the parasite’s redox balance and ultimately its death . The compound forms stable complexes with the enzyme, which prevents the enzyme from performing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-6-nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with enzymes, making it a potent inhibitor in biological systems.

Properties

CAS No.

24240-36-6

Molecular Formula

C13H15ClN4O2S2

Molecular Weight

358.9 g/mol

IUPAC Name

(3-chloro-6-nitroindazol-1-yl)methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H15ClN4O2S2/c1-3-16(4-2)13(21)22-8-17-11-7-9(18(19)20)5-6-10(11)12(14)15-17/h5-7H,3-4,8H2,1-2H3

InChI Key

UQOSBCRRFFGNTN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Cl

Origin of Product

United States

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